ácidos grasos heterocíclicos

Heterocyclic fatty acids are a class of compounds that integrate the properties of fatty acids with heterocycles, resulting in unique structural and functional characteristics. These molecules feature at least one five-membered or six-membered ring containing nitrogen, oxygen, or sulfur atoms, covalently bonded to a long hydrocarbon chain. The presence of the heteroatom within the ring leads to increased polarity and potential for interaction with biomolecules, making these compounds highly versatile in biological systems.

Due to their distinct structural features, heterocyclic fatty acids exhibit diverse applications across various fields. In pharmaceuticals, they can serve as precursors or bioactive agents due to their ability to modulate enzymatic activities and cellular signaling pathways. Additionally, they find utility in agricultural science as potential herbicides or fungicides, capitalizing on their selective toxicity towards plant pathogens.

Moreover, these compounds have garnered interest in material sciences for their potential use in developing conductive polymers and other advanced materials due to their intrinsic redox properties. The synthesis of heterocyclic fatty acids often involves complex organic reactions such as ring-opening metathesis polymerization or Michael addition, showcasing the intricate chemistry involved in their production.

Overall, heterocyclic fatty acids represent a promising area of research with multifaceted applications across multiple scientific domains.

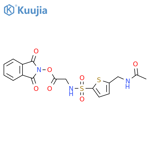

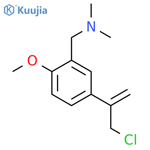

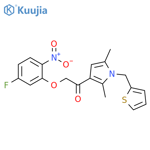

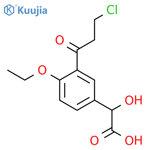

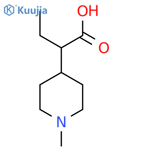

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

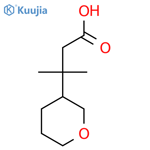

|

3-methyl-3-(oxan-3-yl)butanoic acid | 1695787-52-0 | C10H18O3 |

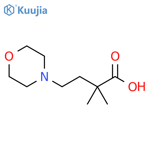

|

2,2-dimethyl-4-(morpholin-4-yl)butanoic acid | 1492685-98-9 | C10H19NO3 |

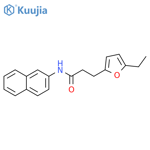

|

3-(5-ethylfuran-2-yl)-N-(naphthalen-2-yl)propanamide | 708251-56-3 | C19H19NO2 |

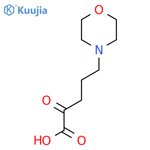

|

5-(morpholin-4-yl)-2-oxopentanoic acid | 2228702-38-1 | C9H15NO4 |

|

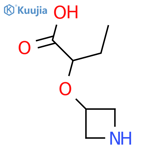

2-(Azetidin-3-yloxy)butanoic acid | 1692346-43-2 | C7H13NO3 |

|

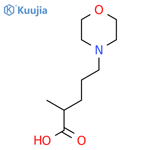

2-methyl-5-(morpholin-4-yl)pentanoic acid | 1564762-59-9 | C10H19NO3 |

|

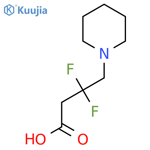

3,3-difluoro-4-(piperidin-1-yl)butanoic acid | 1783933-57-2 | C9H15F2NO2 |

|

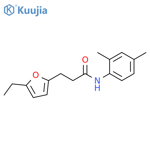

N-(2,4-dimethylphenyl)-3-(5-ethylfuran-2-yl)propanamide | 708282-83-1 | C17H21NO2 |

|

3-amino-3-5-(2-methylcyclopropyl)furan-2-ylpropan-1-ol | 1561564-13-3 | C11H17NO2 |

|

2-(1-methylpiperidin-4-yl)butanoic acid | 1468679-04-0 | C10H19NO2 |

Literatura relevante

-

Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001

-

Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515

-

Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261

-

Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70

Proveedores recomendados

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados